

A Comprehensive Technical Guide to 6-Methoxybenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxybenzothiazole-2-carboxylic acid

Cat. No.: B1297636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-methoxybenzothiazole-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, potential synthetic routes, and plausible biological activities, offering a valuable resource for professionals in the field.

Chemical Identity and Nomenclature

The compound with the common name **6-methoxybenzothiazole-2-carboxylic acid** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1][2]

Chemical Structure:

[Click to download full resolution via product page](#)

Caption: Chemical structure of 6-methoxy-1,3-benzothiazole-2-carboxylic acid.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **6-methoxybenzothiazole-2-carboxylic acid** is presented in the table below. This data is crucial for understanding its behavior in biological and chemical systems.

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₃ S	[1] [3]
Molecular Weight	209.22 g/mol	[1] [3]
CAS Number	946-13-4	[1] [2] [3]
IUPAC Name	6-methoxy-1,3-benzothiazole-2-carboxylic acid	[1] [2]
InChI	InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)	[1] [2]
SMILES	COC1=CC2=C(C=C1)N=C(S(=O)(=O)O)C2	[1]
Appearance	Crystalline solid	[2]
Solubility	Soluble in polar solvents	[2]

Synthesis and Experimental Protocols

The synthesis of **6-methoxybenzothiazole-2-carboxylic acid** can be approached through several synthetic strategies common for benzothiazole derivatives. A plausible experimental workflow is outlined below, based on established chemical principles for the formation of the benzothiazole ring system.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **6-methoxybenzothiazole-2-carboxylic acid**.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general representation and may require optimization.


- Synthesis of the Isatin Analog:
 - To a solution of 2-amino-5-methoxythiophenol in an appropriate anhydrous solvent (e.g., diethyl ether or THF), cooled in an ice bath, add oxalyl chloride dropwise with stirring.
 - The reaction mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
 - The solvent is removed under reduced pressure to yield the crude isatin analog.
- Ring Closure to form **6-Methoxybenzothiazole-2-carboxylic acid**:
 - The crude intermediate is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or potassium carbonate) is added.
 - The mixture is heated under reflux for several hours to facilitate the intramolecular condensation and ring closure.
 - Upon cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
- Purification:
 - The crude product is collected by filtration, washed with cold water, and dried.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Potential Biological Activities and Applications in Drug Development

The benzothiazole scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities.^{[4][5]} Derivatives of benzothiazole have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.^{[4][5]}

Logical Workflow for Drug Discovery:

The following diagram illustrates a typical workflow for investigating the therapeutic potential of a compound like **6-methoxybenzothiazole-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for drug discovery and development.

Potential Antimicrobial Activity:

Benzothiazole derivatives are known for their antimicrobial properties.^[6] An experimental protocol to assess the antimicrobial activity of **6-methoxybenzothiazole-2-carboxylic acid** is provided below.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

- Preparation of Microbial Inoculum:
 - A few colonies of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.
 - This suspension is then diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL.^[6]
- Preparation of Compound Dilutions:
 - The test compound, **6-methoxybenzothiazole-2-carboxylic acid**, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.^[6]
 - A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.^[6]
- Inoculation and Incubation:
 - Each well of the microtiter plate is inoculated with the standardized microbial suspension.^[6]
 - The plates are then incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).^[6]
- Determination of MIC:

- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Conclusion

6-Methoxybenzothiazole-2-carboxylic acid is a compound with a well-defined chemical structure and properties that make it an interesting candidate for further investigation in drug discovery and development. Its benzothiazole core suggests potential for a range of biological activities. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists working with this and related molecules. Further experimental validation is necessary to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxybenzothiazole-2-carboxylic acid | C9H7NO3S | CID 596767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 946-13-4: 6-Methoxy-1,3-benzothiazole-2-carboxylic acid [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-Methoxybenzothiazole-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297636#6-methoxybenzothiazole-2-carboxylic-acid-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com